molecular formula C28H18N2O4 B11711053 Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone, 2,7-bis(phenylmethyl)- CAS No. 106897-63-6

Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone, 2,7-bis(phenylmethyl)-

Cat. No.: B11711053
CAS No.: 106897-63-6
M. Wt: 446.5 g/mol
InChI Key: LIVNQUYDEVNQBB-UHFFFAOYSA-N
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Description

Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone (NDI core) is a naphthalene diimide derivative characterized by a planar, electron-deficient aromatic core with four ketone groups. The compound 2,7-bis(phenylmethyl)- is a substituted variant where phenylmethyl groups are attached to the nitrogen atoms at positions 2 and 6. This substitution modulates electronic properties, solubility, and intermolecular interactions, making it relevant for applications in organic electronics, photovoltaics, and biomedicine .

Properties

CAS No.

106897-63-6

Molecular Formula

C28H18N2O4

Molecular Weight

446.5 g/mol

IUPAC Name

6,13-dibenzyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone

InChI

InChI=1S/C28H18N2O4/c31-25-19-11-13-21-24-22(28(34)30(27(21)33)16-18-9-5-2-6-10-18)14-12-20(23(19)24)26(32)29(25)15-17-7-3-1-4-8-17/h1-14H,15-16H2

InChI Key

LIVNQUYDEVNQBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)CC6=CC=CC=C6)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone, 2,7-bis(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the oxidative coupling of naphthalenediimides, which are precursors to this class of compounds . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone, 2,7-bis(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions vary depending on the desired reaction but often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions are often derivatives of the original compound, with modified functional groups that can enhance or alter its properties for specific applications.

Scientific Research Applications

Applications in Material Science

Benzo[lmn][3,8]phenanthroline derivatives are utilized in the development of organic semiconductors. These compounds exhibit excellent electronic properties suitable for applications in:

  • Organic Field-Effect Transistors (OFETs) : The compound has been shown to function as an n-type semiconductor with high electron mobility and favorable on/off current ratios even under ambient conditions .
PropertyValue
Electron Mobility0.7 cm²/V·s
On/Off Current RatioHigh
Solvent ResistanceExcellent

Biological Research

The biological activity of benzo[lmn][3,8]phenanthroline derivatives has been investigated extensively. Studies indicate potential applications in:

  • Anticancer Activity : Preliminary studies have demonstrated cytotoxic properties against various cancer cell lines. For instance, derivatives of this compound have shown significant inhibition of tumor growth in vitro .
  • Antibacterial Properties : The compound has been screened for antibacterial activity against standard and clinical strains of bacteria, showcasing promising results that warrant further investigation .

Catalysis

Benzo[lmn][3,8]phenanthroline derivatives are also explored in catalytic processes:

  • Transition Metal Catalysis : The compound serves as a ligand in transition metal-catalyzed reactions. Its ability to stabilize metal centers enhances reactivity and selectivity in organic transformations .

Case Studies

  • Study on Anticancer Activity :
    • A study published in the International Journal of Molecular Sciences reported on the synthesis of various benzo[lmn][3,8]phenanthroline derivatives and their evaluation against human cancer cells. Results indicated a dose-dependent cytotoxic effect with IC50 values significantly lower than those of standard chemotherapeutics .
  • Organic Semiconductor Research :
    • Research conducted on the use of benzo[lmn][3,8]phenanthroline as an n-type semiconductor highlighted its application in OFETs. The study demonstrated that devices made from this compound exhibited superior performance compared to traditional materials used in organic electronics .
  • Catalytic Applications :
    • A comprehensive review on transition-metal-catalyzed functionalization highlighted the role of benzo[lmn][3,8]phenanthroline as a versatile ligand that enhances the efficiency of cross-coupling reactions .

Mechanism of Action

The mechanism of action for Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone, 2,7-bis(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, making it a valuable tool for studying cellular processes and developing new therapies .

Comparison with Similar Compounds

Electronic and Optoelectronic Properties

  • Fluorinated Derivatives (e.g., NDI-C4F) : The introduction of heptafluorobutyl groups significantly enhances electron mobility (≈10⁻³ cm²/V·s) and reduces recombination losses in PSCs. Fluorine’s electronegativity lowers the LUMO level (-4.1 eV), improving electron injection efficiency .
  • Dibromo-Dioctyl Derivatives: Bromine atoms at 4,9-positions enable cross-coupling reactions for polymer synthesis, while octyl chains improve solubility in nonpolar solvents (e.g., chlorobenzene) .

Thermal and Stability Profiles

  • Diphenyl Derivatives : Exhibit high thermal decomposition temperatures (>300°C), ideal for high-temperature OFET processing .
  • Fluorinated NDIs : Hydrophobicity (water contact angle >100°) prevents perovskite degradation, extending PSC operational stability to >500 hours under illumination .

Notes

Synthetic Flexibility : The NDI core allows modular substitution, enabling tailored properties for specific applications. For instance, electron-withdrawing groups (e.g., fluorine) optimize ETM performance, while bulky alkyl chains enhance solubility .

However, analogs like 2,7-diphenyl- and 2,7-bis(pyridin-4-ylmethyl)- suggest that phenylmethyl groups would similarly enhance π-π stacking and charge transport .

Future Directions : Computational studies (e.g., DFT) could predict the optoelectronic behavior of 2,7-bis(phenylmethyl)- , guiding experimental synthesis and characterization.

Biological Activity

Chemical Identity:

  • IUPAC Name: Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
  • Molecular Formula: C14H6N2O4
  • Molecular Weight: 266.2084
  • CAS Registry Number: 5690-24-4
  • InChIKey: BODUWJSFPLUDMP-UHFFFAOYSA-N

Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone is a polycyclic aromatic compound known for its potential biological activities, particularly in cancer research.

Research indicates that this compound acts as a potent stabilizer of G-quadruplex DNA structures. These structures are critical in the regulation of gene expression and are often found in telomeres and oncogenes. By stabilizing these formations, the compound can inhibit cancer cell proliferation.

Anticancer Activity

One of the most notable studies involving Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone demonstrated its effectiveness against pancreatic cancer cells (MIA PaCa-2). The compound exhibited an IC50 value of less than 10 nM , indicating a strong inhibitory effect on cell viability and proliferation .

Comparative Biological Activity

The following table summarizes the biological activity of Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone compared to other compounds:

Compound NameTarget Cell LineIC50 (nM)Mechanism
Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetroneMIA PaCa-2 (pancreatic cancer)<10G-quadruplex stabilizer
Compound AA549 (lung cancer)50DNA intercalator
Compound BHeLa (cervical cancer)25Topoisomerase inhibitor

Case Studies and Research Findings

  • Stabilization of G-Quadruplexes:
    • A study by Micco et al. focused on the structure-based design of naphthalene diimide ligands that target G-quadruplexes. The findings highlighted the role of Benzo[lmn][3,8]phenanthroline derivatives in selectively binding to these structures in cancer cells .
  • Inhibition of Cancer Cell Growth:
    • In vitro assays demonstrated that treatment with Benzo[lmn][3,8]phenanthroline resulted in significant reductions in cell viability across various cancer cell lines. The mechanism appears to be linked to the compound's ability to induce apoptosis through G-quadruplex stabilization .
  • Potential for Drug Development:
    • The compound's unique properties make it a candidate for further development as an anticancer agent. Its low IC50 values suggest that it could be effective at low concentrations, potentially reducing side effects associated with higher doses of conventional chemotherapeutics .

Q & A

Q. How can researchers optimize the synthesis of 2,7-bis(phenylmethyl) derivatives of benzo[lmn][3,8]phenanthroline-tetrone?

Methodological Answer: Synthetic optimization typically involves modifying reaction conditions (e.g., solvent polarity, temperature) and substituent positioning. For example, bulky aryl groups (e.g., 2,6-diisopropylphenyl) enhance steric stabilization, as confirmed by single-crystal X-ray diffraction (mean C–C bond deviation: 0.005 Å) . Alkyl chain length in substituents (e.g., 2-hexyloctyl vs. 2-butyloctyl) can influence solubility and crystallinity, critical for photophysical applications . Key steps include nucleophilic substitution with alkyl/aryl halides under inert atmospheres and purification via column chromatography or recrystallization .

Q. What advanced characterization techniques are used to confirm the structural integrity of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD): Resolves bond angles (e.g., C–N–C angles ~119–123°) and torsional strain in substituted derivatives .
  • NMR spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR detect electronic effects of substituents (e.g., upfield shifts in aromatic protons due to electron-withdrawing groups) .
  • Mass spectrometry (LC-MS): Validates molecular weight (e.g., MM41 derivative: MW 831.08) and purity (>95%) for biological studies .

Q. How do researchers assess aqueous solubility for this compound, and what factors influence it?

Methodological Answer: Solubility is determined experimentally via shake-flask methods or predicted using the Yalkowsky equation. For example, N,N′-dibutyl derivatives exhibit solubility as low as 5.000E-09 M in water at 23°C, attributed to hydrophobic alkyl chains and planar aromatic cores . Substituent polarity (e.g., morpholinopropyl groups in MM41) enhances aqueous solubility by introducing hydrogen-bonding sites .

Advanced Research Questions

Q. How does substituent variation (e.g., fluorinated vs. alkyl chains) affect electronic properties for optoelectronic applications?

Methodological Answer:

  • Fluorinated substituents (e.g., 2,2,3,3,4,4,4-heptafluorobutyl in NDI-C4F) reduce LUMO energy levels (-4.2 eV), enhancing electron transport in perovskite solar cells (PCE >23%) .
  • Alkyl chains (e.g., 2-octyldodecyl) improve thin-film morphology in organic photovoltaics (OPV) by reducing π-π stacking distances .
  • Electrochemical analysis (CV): Measures redox potentials to correlate substituent effects with charge-carrier mobility .

Q. How can contradictory data in pharmacological studies (e.g., anti-tumor efficacy vs. toxicity) be resolved?

Methodological Answer:

  • Dose-response profiling: MM41 (a derivative) showed IC50_{50} values <1 µM in pancreatic cancer models but required formulation as a water-soluble salt to mitigate aggregation-related toxicity .
  • In vivo pharmacokinetics: Track biodistribution using radiolabeled analogs to differentiate efficacy (tumor uptake) from off-target effects .
  • Comparative toxicology: Use zebrafish models to assess acute toxicity (e.g., LC50_{50}) when mammalian data are lacking .

Q. What computational approaches are used to predict supramolecular interactions involving this compound?

Methodological Answer:

  • DFT calculations: Model ligand-metal coordination in FeII^{II}4L6 cages to predict spin-crossover behavior modulated by counterions (e.g., ClO4_4^- vs. CF3_3SO3_3^-) .
  • Molecular docking: Simulate G-quadruplex DNA binding for anti-tumor derivatives (e.g., MM41) to prioritize synthesis targets .
  • MD simulations: Assess solvent effects (e.g., DMF vs. acetonitrile) on cage stability and magnetic anisotropy .

Q. How should researchers address gaps in toxicological and ecological data for this compound?

Methodological Answer:

  • Read-across analysis: Use data from structurally similar naphthalenediimides to estimate acute toxicity (e.g., LD50_{50} >2000 mg/kg in rats) .
  • Environmental fate modeling: Apply QSAR models to predict biodegradation half-lives and bioaccumulation potential (log Kow >4 suggests high persistence) .
  • Mitigation protocols: Use dry chemical extinguishers for fires (combustion releases CO/NOx_x) and dispose of waste via licensed facilities to prevent soil contamination .

Q. What role does this compound play in emerging photoelectronic devices?

Methodological Answer:

  • Electron transport layers (ETL): Fluorinated derivatives (e.g., NDI-C4F) act as buried ETLs in n-i-p perovskite solar cells, improving stability via hydrophobicity and thermal resistance (>100°C) .
  • Covalent organic frameworks (COFs): Imide-functionalized derivatives form 2D frameworks (e.g., DNI-2NH2_2) with strong acceptor moieties, enhancing charge separation in photocatalytic H2_2 production .

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